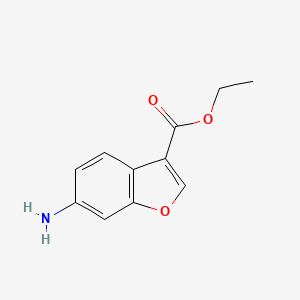

Ethyl 6-aminobenzofuran-3-carboxylate

説明

Historical Context and Discovery

The development of ethyl 6-aminobenzofuran-3-carboxylate is rooted in the broader historical progression of benzofuran chemistry, which traces its origins to 1870 when Perkin first synthesized the benzofuran ring system. The systematic exploration of substituted benzofuran derivatives has evolved significantly over the decades, driven by the recognition of their diverse biological activities and synthetic utility. The specific 6-amino substitution pattern has gained particular attention in recent years as researchers have explored the structure-activity relationships of benzofuran derivatives in various therapeutic applications.

Recent synthetic developments have focused on efficient methods for accessing 6-substituted benzofuran derivatives, with particular emphasis on amino-substituted variants. The evolution of synthetic methodologies has progressed from traditional cyclization approaches to more sophisticated metal-catalyzed procedures, enabling the preparation of complex benzofuran scaffolds with precise substitution patterns. The development of specific protocols for 6-aminobenzofuran synthesis has been particularly influenced by the growing understanding of how positional substitution affects both synthetic accessibility and biological activity.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to the unique combination of structural features it presents. Benzofuran derivatives have established themselves as fundamental components in medicinal chemistry, with their versatility stemming from the fused aromatic system that provides both stability and reactivity. The presence of both amino and ester functionalities in this particular derivative creates multiple sites for chemical modification, making it an invaluable synthetic intermediate.

The compound's significance is further enhanced by the well-documented biological activities of benzofuran derivatives, which include antioxidant, antitumor, antimalarial, anti-inflammatory, antidepressant, and anticonvulsant properties. The specific positioning of the amino group at the 6-position has been shown to be particularly important for biological activity in related benzofuran systems. Research has demonstrated that derivatization of the 6-position of the benzofuran scaffold can probe into specific binding sites of target proteins, while the 3-carboxylate group provides additional opportunities for molecular recognition.

The heterocyclic nature of this compound contributes to its significance in drug discovery programs, where benzofuran scaffolds have emerged as privileged structures. The compound represents a convergence of synthetic accessibility and functional diversity that makes it particularly attractive for chemical biology applications and pharmaceutical research initiatives.

特性

IUPAC Name |

ethyl 6-amino-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJNUPVXELRDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737405 | |

| Record name | Ethyl 6-amino-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260788-13-3 | |

| Record name | Ethyl 6-amino-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis via Tandem Cyclization of 2-Hydroxybenzonitrile Derivatives

A prominent method for preparing ethyl 6-aminobenzofuran-3-carboxylate involves a tandem cyclization starting from 2-hydroxybenzonitrile derivatives. This approach was detailed in a study focusing on the synthesis of 2-ethoxycarbonyl-3-amino-benzofuran derivatives, which includes the this compound analogues.

Procedure Summary:

- Starting materials: 2-hydroxy-5-aminobenzonitrile derivatives.

- Reagents: Ethyl bromoacetate and potassium carbonate (K2CO3) in dimethylformamide (DMF).

- Reaction: The mixture undergoes a tandem "one-pot" cyclization where the nucleophilic hydroxyl group attacks the electrophilic bromoacetate, followed by intramolecular cyclization to form the benzofuran ring.

- Outcome: This yields this compound derivatives in good yields.

$$

\text{2-Hydroxy-5-aminobenzonitrile} + \text{Ethyl bromoacetate} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{this compound}

$$

This method is advantageous because it combines ester formation and benzofuran ring closure in a single step, simplifying the synthesis and improving overall efficiency.

Functional Group Transformations and Protection Strategies

In some synthetic routes, the amino group at the 6-position requires protection or further functionalization for subsequent transformations. For example, related benzofuran derivatives have been subjected to protection with tert-butoxycarbonyl (BOC) groups to facilitate further reactions without interference from the amino group.

Example from Related Benzofuran Synthesis:

- Ethyl 5-aminobenzofuran-2-carboxylate is reacted with N,N-bis(2-chloroethyl)amine to form ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.

- This intermediate is then protected by reaction with di-tert-butyl dicarbonate (BOC anhydride) in tetrahydrofuran (THF) to give the BOC-protected amine.

- Subsequent reactions such as amidation or deprotection are performed as needed.

Though this example involves the 5-amino isomer, the protection and functionalization strategies are applicable to the 6-amino isomer as well.

In some cases, halogenated benzofuran esters are prepared as intermediates for further functionalization, including the introduction of amino groups.

General Procedure for Halogenation:

- The benzofuran ester is dissolved in chloroform.

- Bromine is added dropwise at room temperature with stirring.

- The reaction proceeds over several hours to afford bromo-substituted benzofuran esters.

- The product is purified by column chromatography.

This halogenation step can precede nucleophilic substitution reactions where the halogen is replaced by an amino group, potentially yielding this compound or its derivatives.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The tandem cyclization method (Method 1) is efficient for synthesizing this compound derivatives with electron-donating substituents, which influence biological activity.

- Protection of amino groups (Method 2) is crucial for complex synthetic sequences, especially when further functionalization is required.

- Halogenation (Method 3) provides versatile intermediates for nucleophilic aromatic substitution, enabling the introduction of various substituents including amino groups.

- Purification typically involves flash chromatography or recrystallization, with yields varying depending on substituents and reaction conditions.

- Reaction work-up often includes aqueous quenching, pH adjustment, extraction with ethyl acetate or other solvents, and solvent removal under reduced pressure.

化学反応の分析

Types of Reactions

Ethyl 6-aminobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: Commonly used to convert nitro groups to amino groups.

Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in ethyl 5-nitrobenzofuran-2-carboxylate yields this compound .

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

Research has shown that benzofuran derivatives, including ethyl 6-aminobenzofuran-3-carboxylate, exhibit notable antimicrobial properties. For instance, derivatives of benzofurancarboxylic acids have been synthesized and tested against various bacterial strains. Some compounds demonstrated effective antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida species, indicating the potential for this compound in developing new antimicrobial agents .

Anticancer Properties

Studies have also investigated the anticancer potential of benzofuran derivatives. This compound may serve as a precursor for synthesizing compounds that exhibit cytotoxic effects against cancer cell lines. The structure of benzofurans allows for modifications that can enhance their biological activity, making them promising candidates in cancer research .

Cosmetic Applications

Skin Care Formulations

The compound's unique properties make it suitable for use in cosmetic formulations. This compound can be incorporated into topical products aimed at improving skin health due to its potential anti-inflammatory and antimicrobial effects. The development of formulations that include this compound could lead to products that address skin conditions while ensuring safety and efficacy .

Organic Synthesis

Synthetic Intermediate

this compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functionalization reactions, which can lead to the development of new chemical entities with diverse biological activities. The ability to modify the compound through different synthetic routes enhances its utility in research and industrial applications .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Study : A study focused on synthesizing halogenated derivatives of benzofurancarboxylic acids revealed significant antimicrobial activity against selected pathogens. Compounds derived from this class exhibited minimum inhibitory concentrations indicating their potential as therapeutic agents against infections .

- Anticancer Research : A series of benzofuran derivatives were tested for their anticancer properties, showing promising results in inhibiting tumor growth in vitro. This highlights the importance of this compound as a scaffold for developing new anticancer drugs .

- Cosmetic Formulation Development : Research into the formulation of topical products containing natural extracts demonstrated that incorporating compounds like this compound could enhance the efficacy and stability of skin care products, providing both therapeutic benefits and consumer appeal .

作用機序

The mechanism of action of ethyl 6-aminobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways for this compound are still under investigation.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares Ethyl 6-aminobenzofuran-3-carboxylate with three structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XLogP3 | Hydrogen Bond Acceptors | |

|---|---|---|---|---|---|---|---|

| This compound (Target) | Not provided | C₁₁H₁₁NO₃ | ~217.21* | 6-NH₂, 3-COOEt | ~2.5† | 4 | |

| Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate | 897614-72-1 | C₁₂H₁₃NO₃ | 219.24 | 6-NH₂, 3-CH₃, 2-COOEt | 2.3 | 4 | [1] |

| Ethyl 6-bromobenzofuran-3-carboxylate | 1260799-56-1 | C₁₁H₉BrO₃ | 269.09 | 6-Br, 3-COOEt | 3.1 | 3 | [3] |

| Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate | 308295-64-9 | C₂₁H₁₉BrO₄ | 415.30 | 6-Br, 2-CH₃, 5-propenoxy-phenyl, 3-COOEt | 5.7 | 4 | [4] |

*Estimated based on molecular formula; †Predicted using analogous structures.

Key Observations:

- Substituent Effects: The amino group (6-NH₂) in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to the bromo substituent in analogs [3]. This difference makes the target more suitable for reactions requiring electron-rich aromatic systems (e.g., electrophilic substitution). Methyl groups (e.g., 3-CH₃ in [1]) increase hydrophobicity but reduce steric hindrance compared to bulkier substituents like the phenylpropenoxy group in [4]. The ethyl ester at the 3-position is conserved across analogs, suggesting its role in stabilizing the benzofuran core or modulating solubility [1][3].

Lipophilicity (XLogP3) :

- The target compound’s predicted XLogP3 (~2.5) is lower than brominated analogs (e.g., 3.1 for [3]), indicating better aqueous solubility, which is critical for bioavailability in drug design.

生物活性

Ethyl 6-aminobenzofuran-3-carboxylate is a compound belonging to the benzofuran family, known for its diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C11H11NO3

- CAS Number : 1260788-13-3

This compound features a benzofuran moiety which is integral to its biological activities. The presence of the ethyl ester and amino groups enhances its reactivity and potential interactions with biological targets .

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It interacts with specific enzymes or receptors, modulating critical biological processes. For example, it has been shown to inhibit Aurora B kinase and VEGFR-2 activity, which are crucial in cancer cell proliferation and angiogenesis .

- Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines, contributing to its anti-cancer properties .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in malignant cells, further supporting its potential as an anti-cancer agent .

Antitumor Activity

This compound exhibits significant antitumor activity across various cancer cell lines. Here are some notable findings:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| UG-87 (glioblastoma) | 2.20 | Induces apoptosis; inhibits Aurora B kinase |

| MDA-MB-231 (breast cancer) | 1–10 | Vascular disrupting properties; tubulin binding |

| ACHN (renal cancer) | 5.86 | Inhibits cell growth; induces apoptosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .

Antibacterial Activity

Research indicates that benzofuran derivatives, including this compound, possess antibacterial properties. Specific studies have shown efficacy against various bacterial strains, although detailed quantitative data for this compound specifically remains limited.

Case Studies

- Study on Glioblastoma Cells : A study demonstrated that analogues of proximicins containing the benzofuran structure exhibited higher antiproliferative activity against human UG-87 glioblastoma cells. The mechanism involved apoptosis induction and inhibition of critical kinases involved in cell proliferation .

- Vascular Disruption in Cancer Models : In vivo studies showed that this compound led to significant vascular disruption in murine models, comparable to known chemotherapeutics such as combretastatin A-4 phosphate. This effect was attributed to its action on endothelial cells and tubulin polymerization inhibition .

Synthesis and Industrial Application

The synthesis of this compound typically involves:

- Reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate.

- Use of sodium carbonate in N-methyl pyrrolidine as a solvent.

While industrial production methods are not extensively documented, optimization for yield and purity is crucial for pharmaceutical applications .

Q & A

Q. What are the standard synthetic protocols for preparing ethyl 6-aminobenzofuran-3-carboxylate derivatives?

this compound derivatives are typically synthesized via condensation reactions under reflux conditions. For example, ethyl cyanoacetate and ammonium acetate in ethanol are refluxed to form intermediates, followed by cyclization . Ultrasound-assisted one-pot methods with phase transfer catalysts (e.g., PEG-400) and acid-binding agents (e.g., K₂CO₃) in acetonitrile have also been reported to improve reaction efficiency and yield . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification using recrystallization (e.g., n-hexane) or column chromatography (ethyl acetate/petroleum ether mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Structural elucidation relies on ¹H NMR , ¹³C NMR , and IR spectroscopy to confirm functional groups (e.g., ester, amine) and aromatic frameworks. For example, ¹H NMR signals at δ 1.3–1.4 ppm (triplet) and δ 4.2–4.3 ppm (quartet) confirm the ethyl ester group, while aromatic protons appear between δ 6.5–8.0 ppm . High-resolution mass spectrometry (HRMS) validates molecular formulas, and X-ray crystallography (where applicable) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in benzofuran-3-carboxylate synthesis?

Low yields (e.g., 52% in some cases ) may arise from steric hindrance or competing side reactions. Methodological improvements include:

- Catalyst selection : PEG-400 enhances solubility and reaction rates in ultrasound-assisted one-pot syntheses .

- Solvent tuning : Polar aprotic solvents (e.g., DMF) improve intermediate stability, while ethanol or acetonitrile balances reactivity and cost .

- Temperature control : Reflux conditions (70–80°C) favor cyclization, but lower temperatures (273 K) may stabilize reactive intermediates . Comparative studies using Design of Experiments (DoE) can systematically evaluate these variables.

Q. How should researchers resolve contradictions in spectral data interpretation?

Discrepancies between observed and predicted NMR/IR signals (e.g., unexpected splitting or shifts) require:

- Dynamic NMR analysis : To probe conformational changes or tautomerism in solution.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate spectra and assign ambiguous peaks .

- Supplementary techniques : X-ray crystallography provides definitive structural validation, as seen in crystallographic reports for related benzofuran derivatives .

Q. What strategies improve purification of complex benzofuran derivatives?

- Recrystallization : Use solvent pairs like methylene chloride/petroleum ether to remove byproducts while retaining product solubility .

- Column chromatography : Optimize eluent ratios (e.g., 8:2 ethyl acetate/petroleum ether) for better separation of polar intermediates .

- Phase-transfer catalysis : Reduces emulsion formation during aqueous workups, improving recovery of hydrophobic products .

Data Analysis and Reporting

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Detailed reaction logs : Specify molar ratios, solvent volumes, and stirring times (e.g., 45-minute activation with 1,1-carbonyldiimidazole in DMF ).

- Yield calculations : Report isolated yields alongside theoretical values to highlight efficiency gaps.

- Spectroscopic metadata : Include instrument parameters (e.g., NMR frequency, solvent used for HRMS) to aid cross-lab comparisons .

Q. What statistical methods are appropriate for analyzing reaction outcome variability?

- ANOVA : Identifies significant variables (e.g., catalyst loading, temperature) in multi-step syntheses.

- Principal Component Analysis (PCA) : Reduces dimensionality in datasets correlating reaction conditions with yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。